3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride CAS number and physicochemical properties
3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride CAS number and physicochemical properties
An In-Depth Technical Guide to 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride
Introduction
3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride is a saturated bicyclic amine derivative that has garnered significant interest in the field of medicinal chemistry. As the pharmaceutical industry increasingly seeks to design drug candidates with improved physicochemical properties, moving beyond traditional flat, aromatic scaffolds is crucial. Rigid, three-dimensional structures like the 3-azabicyclo[3.1.1]heptane core offer a compelling alternative. They serve as saturated bioisosteres for commonly used aromatic rings such as benzene and pyridine, providing a similar spatial arrangement of substituents while enhancing properties like solubility, metabolic stability, and permeability.[1][2]
This technical guide provides a comprehensive overview of 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride, detailing its chemical identity, physicochemical properties, relevant synthetic considerations, and critical safety protocols. The content is tailored for researchers and professionals in drug development, offering foundational knowledge for utilizing this versatile building block.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.
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Systematic Name: (3-Azabicyclo[3.1.1]heptan-1-yl)methanol hydrochloride
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CAS Number: 1172575-76-6[3]
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Molecular Formula: C₇H₁₄ClNO[4]
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Synonyms: 3-azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride
The structure consists of a rigid bicyclic system containing a nitrogen atom at the 3-position, with a methanol group attached at the 1-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Caption: Chemical structure of 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride.
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for its application in experimental settings, particularly in solution-based assays and formulation development. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1172575-76-6 | [3] |
| Molecular Formula | C₇H₁₄ClNO | [4] |
| Molecular Weight | 163.65 g/mol | [4] |
| Physical Form | Reported as an oil | |
| Purity | ≥98% (typical) | [4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |
| InChI Key | DUEOSOPPSMJXBC-UHFFFAOYSA-N | |
| InChI | 1S/C7H13NO.ClH/c9-5-7-1-6(2-7)3-8-4-7;/h6,8-9H,1-5H2;1H |
Synthesis and Application in Medicinal Chemistry
Synthetic Approaches
The synthesis of the 3-azabicyclo[3.1.1]heptane core is a non-trivial process that has been the subject of dedicated research. One efficient, multigram scale approach relies on the intramolecular cyclization of a 1,3-functionalized cyclobutane derivative.[5] This method often involves the diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate precursor to introduce the necessary amine functionality.[5] Another general strategy involves the reduction of spirocyclic oxetanyl nitriles, a transformation that has been studied for its mechanism, scope, and scalability.[1][6]
Caption: Generalized workflow for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives.
Role as a Bioisostere
The primary value of the 3-azabicyclo[3.1.1]heptane scaffold lies in its function as a saturated isostere of meta-substituted aromatic rings.[2] Bioisosteric replacement is a key strategy in drug design to mitigate liabilities associated with aromatic rings, such as metabolic oxidation by cytochrome P450 enzymes, while maintaining or improving biological activity.
The geometry of the 1,5-disubstituted 3-azabicyclo[3.1.1]heptane core mimics the bond angles and vector positioning of a meta-substituted phenyl or pyridine ring.[2] This structural mimicry allows it to engage with biological targets in a similar fashion to its aromatic counterparts. However, its sp³-rich, non-planar nature confers several advantages:
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Improved Solubility: The introduction of a polar amine group and the disruption of planarity often lead to significantly better aqueous solubility.
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Enhanced Metabolic Stability: Saturated scaffolds are generally less prone to oxidative metabolism compared to electron-rich aromatic systems.
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Increased 3D Character: A higher fraction of sp³-hybridized carbons (Fsp³) is correlated with higher clinical success rates for drug candidates.
Caption: Bioisosteric relationship between a pyridine ring and the 3-azabicyclo[3.1.1]heptane core.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride is not widely available, data from structurally related 3-azabicyclo[3.1.1]heptane hydrochloride derivatives provide essential guidance.
Hazard Identification
Based on related compounds, this substance should be handled as potentially hazardous. Key warnings include:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation. [7]
The signal word associated with these hazards is typically "Warning" .
Recommended Precautions and Protocols
Adherence to standard laboratory safety practices is mandatory when handling this compound.
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any aerosols or vapors.[7][8]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.
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Handling and Storage:
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First Aid Measures:
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.
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If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[8]
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If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
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Conclusion
3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride is a valuable building block for modern drug discovery programs. Its utility as a saturated bioisostere for meta-substituted aromatic systems provides a clear pathway to improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. While its synthesis is complex, established routes make it accessible for research and development. Researchers and scientists must handle this compound with the appropriate safety precautions outlined by data on structurally related molecules. As the demand for novel chemical matter with superior properties continues to grow, the strategic application of scaffolds like 3-azabicyclo[3.1.1]heptane will undoubtedly play an increasingly important role.
References
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NextSDS. [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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PubChem. 3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498. [Link]
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ResearchGate. (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]
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ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]
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Fisher Scientific. SAFETY DATA SHEET. [Link]
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PubMed. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]
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ACS Publications. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters. [Link]
Sources
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- 3. 1172575-76-6|(3-Azabicyclo[3.1.1]heptan-1-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
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